Extended Linker Length vs. 1-Azabicyclo[3.3.1]nonane-5-carboxylic Acid
The target compound bears an acetic acid moiety (–CH₂–COOH) at the 5‑bridgehead position, whereas its closest commercially available analog, 1‑azabicyclo[3.3.1]nonane‑5‑carboxylic acid (CAS 119103‑11‑6), bears a directly attached carboxylic acid (–COOH) . The methylene spacer in the target compound increases the distance between the basic bridgehead nitrogen and the acidic carboxylate terminus by approximately one C–C bond length (~1.54 Å), altering the spatial pharmacophore presentation without changing the core ring system . The molecular weight increases from 169.22 g/mol (C₉H₁₅NO₂; carboxylic acid analog) to 183.25 g/mol (C₁₀H₁₇NO₂; target) and adds one additional rotatable bond .
| Evidence Dimension | Linker length between bicyclic core and carboxyl terminus |
|---|---|
| Target Compound Data | Acetic acid (–CH₂–COOH) linker at position 5; MW = 183.25 g/mol; 2 rotatable bonds |
| Comparator Or Baseline | 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid (CAS 119103-11-6): carboxylic acid (–COOH) directly at position 5; MW = 169.22 g/mol; 1 rotatable bond |
| Quantified Difference | Linker extension: +1 methylene group (~1.54 Å); MW difference: +14.03 g/mol; Rotatable bonds: +1 |
| Conditions | Structural comparison based on CAS registry entries and computed molecular properties (ChemSrc, ChemBase, CymitQuimica databases) |
Why This Matters
The additional methylene spacer modulates the pKa microenvironment of the carboxyl group and the spatial relationship between the basic amine and acidic terminus, a critical determinant of zwitterionic character and molecular recognition by aminergic and peptidergic receptors.
